2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1214350-33-0
VCID: VC11700377
InChI: InChI=1S/C12H7ClFNO2/c13-11-5-9(12(16)17)10(6-15-11)7-2-1-3-8(14)4-7/h1-6H,(H,16,17)
SMILES: C1=CC(=CC(=C1)F)C2=CN=C(C=C2C(=O)O)Cl
Molecular Formula: C12H7ClFNO2
Molecular Weight: 251.64 g/mol

2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid

CAS No.: 1214350-33-0

Cat. No.: VC11700377

Molecular Formula: C12H7ClFNO2

Molecular Weight: 251.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid - 1214350-33-0

Specification

CAS No. 1214350-33-0
Molecular Formula C12H7ClFNO2
Molecular Weight 251.64 g/mol
IUPAC Name 2-chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C12H7ClFNO2/c13-11-5-9(12(16)17)10(6-15-11)7-2-1-3-8(14)4-7/h1-6H,(H,16,17)
Standard InChI Key GYUOPWPJRNIBPH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CN=C(C=C2C(=O)O)Cl
Canonical SMILES C1=CC(=CC(=C1)F)C2=CN=C(C=C2C(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid (C₁₂H₇ClFNO₂) features a pyridine ring substituted at three positions:

  • Position 2: Chlorine atom, contributing to electron-withdrawing effects and steric hindrance.

  • Position 5: 3-Fluorophenyl group, introducing aromaticity and potential π-π stacking interactions.

  • Position 4: Carboxylic acid moiety, enabling hydrogen bonding and salt formation.

The molecular weight is 251.65 g/mol, with a calculated LogP of 2.18 (ACD/Labs), indicating moderate lipophilicity . The planar pyridine ring and orthogonal fluorophenyl group create a rigid scaffold, as confirmed by X-ray crystallography analogs .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₇ClFNO₂
Molecular Weight251.65 g/mol
LogP2.18
Topological Polar SA62.9 Ų
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors4 (N, O, F, O)

Spectroscopic Signatures

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H3), 8.15 (d, J = 2.4 Hz, 1H, H6), 7.55–7.48 (m, 3H, fluorophenyl), 7.32 (td, J = 8.0, 2.0 Hz, 1H, fluorophenyl), 13.10 (br s, 1H, COOH) .

  • ¹³C NMR: δ 167.2 (COOH), 154.1 (C4), 148.9 (C2), 138.5–115.2 (aromatic carbons) .

  • IR: 1705 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyridine), 1220 cm⁻¹ (C-F) .

Synthesis and Manufacturing Processes

Route Optimization

The synthesis typically involves a multi-step sequence:

  • Suzuki-Miyaura Coupling: 5-Bromo-2-chloropyridine-4-carboxylic acid reacts with 3-fluorophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/H₂O mixture at 80°C .

  • Carboxylation: Direct carboxylation via CO₂ insertion using CuI/1,10-phenanthroline in DMF at 100°C .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 80°C, 12h68%
CarboxylationCuI, 1,10-phenanthroline, CO₂, DMF, 100°C52%

Solvent-Dependent Selectivity

Critical studies reveal that non-polar solvents (ε < 15, e.g., toluene) enhance regioselectivity during halogenation steps. For example, chlorination in toluene achieves >95% purity vs. 78% in DMF . This aligns with dielectric constant correlations observed in analogous pyridine syntheses .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 8.9 mg/mL at pH 10 due to deprotonation of COOH .

  • Thermal Stability: Decomposition onset at 215°C (DSC), with sublimation observed under vacuum above 150°C .

Acid-Base Behavior

The compound exhibits two pKa values:

  • pKa₁ (COOH): 3.9 ± 0.2

  • pKa₂ (pyridine N): 1.7 ± 0.3

Protonation states dominate solubility and crystallinity, with zwitterionic forms stabilizing in polar aprotic solvents .

Applications in Pharmaceutical Research

MDM2 Inhibition

As a key intermediate in spirocyclic MDM2 inhibitors, this compound’s rigid structure facilitates binding to the MDM2 hydrophobic cleft. Analog 8 (Table 3) shows IC₅₀ = 18 nM in SJSA-1 cells, with 83% tumor growth inhibition in xenografts at 50 mg/kg .

Table 3: Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (nM)
8MDM2/p5318
17MDM2/p5324

Analytical Characterization Strategies

Chromatographic Methods

  • HPLC: C18 column (4.6 × 150 mm), 0.1% TFA/ACN gradient, retention time = 6.7 min .

  • UPLC-MS: [M+H]⁺ = 252.04 (calc. 251.65), ESI+ mode, 2.1 min runtime .

Solid-State Analysis

  • PXRD: Distinct peaks at 2θ = 12.4°, 18.7°, 25.1° confirm polymorph Form I .

  • DSC: Endotherm at 215°C (melting) followed by exothermic decomposition .

Emerging Research Directions

Photodynamic Therapy Applications

Functionalization with porphyrin moieties enhances singlet oxygen quantum yield (ΦΔ = 0.67), enabling cervical cancer cell ablation under 650 nm light .

Continuous Flow Synthesis

Microreactor systems achieve 92% yield in 8 minutes vs. 68% in 12h batch processes, leveraging enhanced mass transfer in chlorination steps .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator